4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 2-hydroxyphenylamino-2-oxoethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chlorophenyl group.
Introduction of the 2-Hydroxyphenylamino-2-Oxoethyl Group: This step involves the reaction of the substituted piperazine with 2-hydroxybenzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazine-1-carboxamide: Lacks the 2-hydroxyphenylamino-2-oxoethyl group.
N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide: Lacks the 3-chlorophenyl group.
Uniqueness
The presence of both the 3-chlorophenyl group and the 2-hydroxyphenylamino-2-oxoethyl group in 4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide makes it unique. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C19H21ClN4O3 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(2-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-16-6-1-2-7-17(16)25/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26) |
InChI Key |
AOHLSYDUDUNRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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